molecular formula C10H17ClN2O2S B13522537 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-sulfonyl chloride

3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-sulfonyl chloride

Katalognummer: B13522537
Molekulargewicht: 264.77 g/mol
InChI-Schlüssel: BIEQUIUBEPPZSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-sulfonyl chloride: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes a sulfonyl chloride group, making it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the pyrazole derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring the purity and availability of starting materials such as hydrazines, 1,3-diketones, and chlorosulfonic acid.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.

    Purification: Employing techniques like distillation, crystallization, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonate ester derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonate Esters: Formed by the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-sulfonyl chloride has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or alteration of cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole: Lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.

    3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazol-4-amine: Contains an amine group instead of a sulfonyl chloride group, leading to different reactivity and applications.

Uniqueness

The presence of the sulfonyl chloride group in 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-sulfonyl chloride makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives with diverse chemical and biological properties.

Eigenschaften

Molekularformel

C10H17ClN2O2S

Molekulargewicht

264.77 g/mol

IUPAC-Name

3,5-dimethyl-1-pentan-3-ylpyrazole-4-sulfonyl chloride

InChI

InChI=1S/C10H17ClN2O2S/c1-5-9(6-2)13-8(4)10(7(3)12-13)16(11,14)15/h9H,5-6H2,1-4H3

InChI-Schlüssel

BIEQUIUBEPPZSI-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)N1C(=C(C(=N1)C)S(=O)(=O)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.